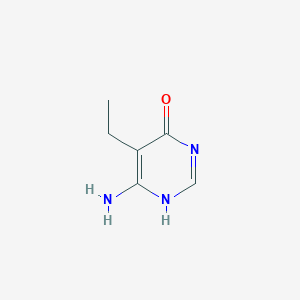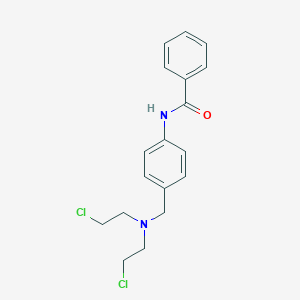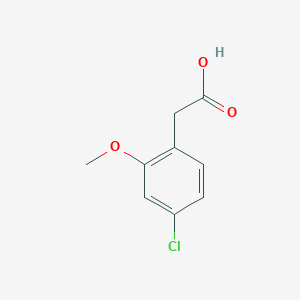
1-Chloro-3,3-dimethylpentane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3,3-dimethylpentane-2,4-dione, also known as Meldrum's acid, is a versatile organic compound with various applications in scientific research. It is a white crystalline solid that is soluble in polar solvents like water, ethanol, and acetone. Meldrum's acid is widely used in organic synthesis, medicinal chemistry, and material science due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-Chloro-3,3-dimethylpentane-2,4-dione's acid is based on its ability to form stable enolates, which can act as nucleophiles in various reactions. The enolates of 1-Chloro-3,3-dimethylpentane-2,4-dione's acid can undergo various reactions like aldol condensation, Michael addition, and esterification, which are important in organic synthesis and medicinal chemistry. The stability of the enolates of 1-Chloro-3,3-dimethylpentane-2,4-dione's acid is due to the presence of the two carbonyl groups, which provide resonance stabilization to the negative charge on the oxygen atom.
Biochemical and Physiological Effects
1-Chloro-3,3-dimethylpentane-2,4-dione's acid does not have any significant biochemical or physiological effects, as it is primarily used as a synthetic reagent in scientific research. However, some studies have shown that 1-Chloro-3,3-dimethylpentane-2,4-dione's acid can inhibit the growth of certain cancer cells and bacteria, which may have potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Chloro-3,3-dimethylpentane-2,4-dione's acid has several advantages as a synthetic reagent in the laboratory. It is readily available, inexpensive, and easy to handle. It can be used as a versatile building block for the preparation of various compounds, and it can also be used as a mild acidic catalyst for various reactions. The yield of the reaction is typically high, and the purity of the product can be enhanced by recrystallization.
However, 1-Chloro-3,3-dimethylpentane-2,4-dione's acid also has some limitations in the laboratory. It is sensitive to moisture and air, which can affect the yield and purity of the product. It can also be difficult to handle in large-scale reactions, as it can form explosive peroxides under certain conditions.
Direcciones Futuras
1-Chloro-3,3-dimethylpentane-2,4-dione's acid has several potential future directions in scientific research. One area of interest is the development of new synthetic methodologies using 1-Chloro-3,3-dimethylpentane-2,4-dione's acid as a key building block. For example, 1-Chloro-3,3-dimethylpentane-2,4-dione's acid can be used as a precursor for the preparation of various functional materials with tailored properties.
Another area of interest is the development of new bioactive compounds based on the scaffold of 1-Chloro-3,3-dimethylpentane-2,4-dione's acid. The unique chemical properties of 1-Chloro-3,3-dimethylpentane-2,4-dione's acid make it an ideal candidate for the design and synthesis of potent and selective drugs.
Lastly, there is potential for the use of 1-Chloro-3,3-dimethylpentane-2,4-dione's acid in the preparation of new materials for energy storage and conversion. 1-Chloro-3,3-dimethylpentane-2,4-dione's acid can be used as a precursor for the preparation of various carbon nanomaterials, which have potential applications in energy storage and conversion devices.
Conclusion
In conclusion, 1-Chloro-3,3-dimethylpentane-2,4-dione's acid is a versatile organic compound with various applications in scientific research. It is widely used in organic synthesis, medicinal chemistry, and material science due to its unique chemical properties. 1-Chloro-3,3-dimethylpentane-2,4-dione's acid has several advantages as a synthetic reagent in the laboratory, and it also has potential future directions in scientific research.
Métodos De Síntesis
1-Chloro-3,3-dimethylpentane-2,4-dione's acid can be synthesized by the reaction of malonic acid with acetone in the presence of a dehydrating agent like phosphorus pentoxide. The reaction proceeds through the formation of an intermediate cyclic compound, which is then converted to 1-Chloro-3,3-dimethylpentane-2,4-dione's acid by the addition of a chlorinating agent like thionyl chloride. The yield of the reaction is typically high, and the purity of the product can be enhanced by recrystallization.
Aplicaciones Científicas De Investigación
1-Chloro-3,3-dimethylpentane-2,4-dione's acid has several applications in scientific research, including organic synthesis, medicinal chemistry, and material science. In organic synthesis, it is used as a versatile building block for the preparation of various compounds like β-keto esters, α,β-unsaturated ketones, and cyclic compounds. 1-Chloro-3,3-dimethylpentane-2,4-dione's acid can also be used as a mild acidic catalyst for various reactions, such as esterification, aldol condensation, and Michael addition.
In medicinal chemistry, 1-Chloro-3,3-dimethylpentane-2,4-dione's acid is used as a scaffold for the design and synthesis of various bioactive compounds like antitumor agents, antimicrobial agents, and enzyme inhibitors. The unique chemical properties of 1-Chloro-3,3-dimethylpentane-2,4-dione's acid, such as its ability to form stable enolates, make it an ideal candidate for the development of potent and selective drugs.
In material science, 1-Chloro-3,3-dimethylpentane-2,4-dione's acid is used as a precursor for the preparation of various functional materials like metal-organic frameworks, porous polymers, and carbon nanomaterials. The unique chemical properties of 1-Chloro-3,3-dimethylpentane-2,4-dione's acid, such as its ability to form stable complexes with metal ions, make it an ideal candidate for the preparation of functional materials with tailored properties.
Propiedades
Número CAS |
106921-68-0 |
|---|---|
Nombre del producto |
1-Chloro-3,3-dimethylpentane-2,4-dione |
Fórmula molecular |
C7H11ClO2 |
Peso molecular |
162.61 g/mol |
Nombre IUPAC |
1-chloro-3,3-dimethylpentane-2,4-dione |
InChI |
InChI=1S/C7H11ClO2/c1-5(9)7(2,3)6(10)4-8/h4H2,1-3H3 |
Clave InChI |
OAUKEJLMPJUBCN-UHFFFAOYSA-N |
SMILES |
CC(=O)C(C)(C)C(=O)CCl |
SMILES canónico |
CC(=O)C(C)(C)C(=O)CCl |
Sinónimos |
2,4-Pentanedione, 1-chloro-3,3-dimethyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



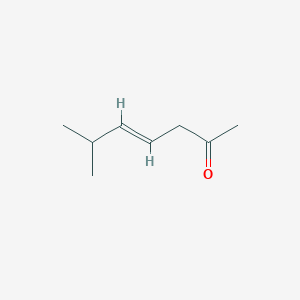

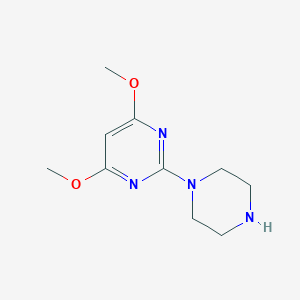

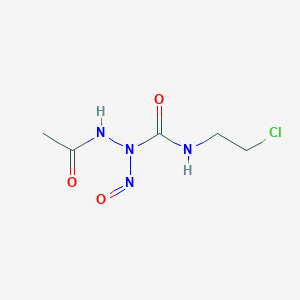
![7-Chloro-6-fluoro-4-oxo-1-phenyl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester](/img/structure/B11091.png)

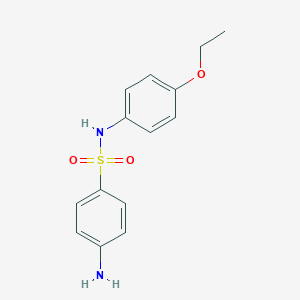
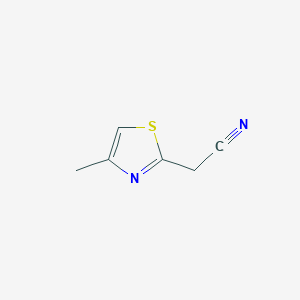
![[(3-Bromo-1,2,4-thiadiazol-5-yl)sulfanyl]methyl methyl cyanocarbonodithioimidate](/img/structure/B11095.png)
